molecular formula C20H20N2O3S B12139998 (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12139998
M. Wt: 368.5 g/mol
InChI Key: OIMMDVBTYKUKFN-ZDLGFXPLSA-N
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Description

(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolone core, substituted with dimethoxybenzylidene and dimethylphenylamino groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxybenzylidene or dimethylphenylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolone derivatives.

    Substitution: Formation of substituted thiazolone derivatives with new functional groups.

Scientific Research Applications

(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar thiazolone core.

    Benzothiazole derivatives: Compounds with structural similarities and diverse applications.

Uniqueness

(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethoxybenzylidene and dimethylphenylamino groups differentiates it from other thiazolone derivatives, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S/c1-12-5-8-16(13(2)9-12)21-20-22-19(23)18(26-20)10-14-6-7-15(24-3)11-17(14)25-4/h5-11H,1-4H3,(H,21,22,23)/b18-10-

InChI Key

OIMMDVBTYKUKFN-ZDLGFXPLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=C(C=C(C=C3)OC)OC)S2)C

Origin of Product

United States

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